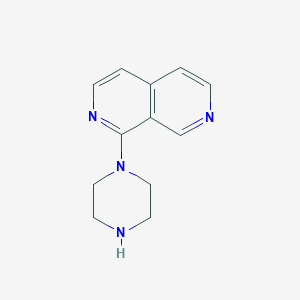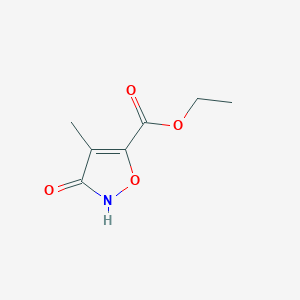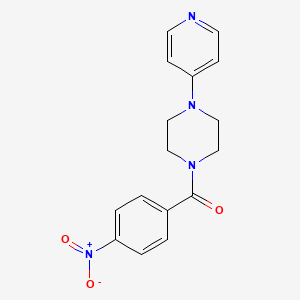![molecular formula C12H16OS B8296376 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone](/img/structure/B8296376.png)
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes a thiophene ring substituted with dimethyl and methyl-allyl groups, as well as an ethanone group.
Vorbereitungsmethoden
The synthesis of 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an alkylating agent like methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles such as bromine or chlorine, leading to halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and pigments.
Wirkmechanismus
The mechanism by which 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone exerts its effects involves interactions with molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Similar in structure but lacks the dimethyl and methyl-allyl groups, resulting in different chemical and biological properties.
3-Methylthiophene: Contains a methyl group on the thiophene ring but does not have the ethanone group, leading to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C12H16OS |
|---|---|
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
1-[3,5-dimethyl-4-(2-methylprop-2-enyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H16OS/c1-7(2)6-11-8(3)12(9(4)13)14-10(11)5/h1,6H2,2-5H3 |
InChI-Schlüssel |
VKTRSFCMGFTKHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1CC(=C)C)C)C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8296305.png)








![4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde](/img/structure/B8296385.png)



